cis-Chalcone
Overview
Description
Cis-chalcone is the cis-stereoisomer of chalcone.
Scientific Research Applications
Stereochemistry and NMR Analysis
cis-Chalcone, a disubstituted alkene, can be identified using NMR spectroscopy, a powerful tool in determining the stereochemistry of such compounds. The coupling constant (J) of cis-alkenes typically ranges between 8 to 10 Hz, distinguishing them from trans alkenes which have a J between 12 to 18 Hz (Sierra, Torre, & Cossío, 2013).
Antitumorigenic and Antiinflammatory Activities
Research has shown that the phototransformation of chalcones from trans to cis isomers can enhance their antitumorigenic activities. For instance, the cis-isomer of 3-Hydroxy-3'-methylchalcone demonstrated greater antitumorigenic activity compared to its trans counterpart. Interestingly, a parallelism between antitumorigenic and antiinflammatory activities was not observed in certain chalcone isomers, despite their antitumorigenic effectiveness (Iwata et al., 1997).
Photoisomerization and Synthetic Applications
cis-Chalcones are known to be metastable and can revert to trans-isomers under certain conditions. Their photoisomerization and the stability of their epoxides make them valuable synthetic intermediates in organic chemistry. For example, cis- and trans-isomers of fully O-substituted chalcones can form stable trans-epoxides, useful in various synthetic pathways (Ferreira & Roux, 1977).
Quantum Yield and Photochemical Reactions
The quantum yield of the cis-trans photoisomerization of chalcone is wavelength dependent, an aspect crucial in photochemical studies. The cis-to-trans quantum yields vary with different wavelengths, indicating potential applications in photochemistry and materials science (Nicodem & Matos, 1981).
Molecular Electronic Properties
cis-Chalcones exhibit interesting molecular electronic properties, as revealed by ab initio calculations. These properties influence their absorption spectra and electronic transitions, making them significant in the field of molecular spectroscopy and electronic materials (Oumi, Oumi, Maurice, Maurice, Head‐Gordon, & Head‐Gordon, 1999).
Transcriptional Control in Plants
cis-Chalcones play a role in the transcriptional control of Chalcone Synthase, a key enzyme in flavonoid biosynthesis in plants. This process is influenced by environmental stresses like UV light, mechanical wounding, and pathogen attacks, highlighting the importance of cis-elements in plant biology (Sakuta, 2000).
properties
CAS RN |
614-46-0 |
---|---|
Product Name |
cis-Chalcone |
Molecular Formula |
C15H12O |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
(Z)-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11- |
InChI Key |
DQFBYFPFKXHELB-QXMHVHEDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)C2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 |
Other CAS RN |
614-46-0 |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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